molecular formula C18H18N4O3S B603956 N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120290-09-6

N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603956
CAS No.: 1120290-09-6
M. Wt: 370.4g/mol
InChI Key: YWSXTRXNWCVUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-N-{3-[methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinazoline-2-carboxylic acid with 3-(methyl(thiophen-2-ylcarbonyl)amino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Hydroxy-N-{3-[methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[methyl(2-thienylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Hydroxyquinazoline-2-carboxamide: Shares the quinazoline core but lacks the thiophene and propylamine substituents.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the quinazoline structure.

    N-{3-[Methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide: Similar structure but without the hydroxyl group at the 4-position.

Uniqueness: 4-Hydroxy-N-{3-[methyl(thiophen-2-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide is unique due to the combination of the quinazoline core, thiophene ring, and specific substituents, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

CAS No.

1120290-09-6

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4g/mol

IUPAC Name

N-[3-[methyl(thiophene-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-22(18(25)14-8-4-11-26-14)10-5-9-19-17(24)15-20-13-7-3-2-6-12(13)16(23)21-15/h2-4,6-8,11H,5,9-10H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

YWSXTRXNWCVUPZ-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=CS3

Origin of Product

United States

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